2-Methyl-3-propoxypropane-1-sulfonyl chloride
Description
2-Methyl-3-propoxypropane-1-sulfonyl chloride (CAS: 50413-44-0) is a sulfonyl chloride derivative characterized by a branched alkyl-ether chain. Its structure features a sulfonyl chloride (-SO₂Cl) group at position 1, a methyl group at position 2, and a propoxy (-OCH₂CH₂CH₃) substituent at position 3. This compound is notable for its high purity (98+%) but is currently listed as a discontinued product, likely due to challenges in synthesis, stability, or commercial demand .
Sulfonyl chlorides are typically synthesized via chlorination of sulfonic acids using reagents like phosphorus pentachloride (PCl₅). While direct synthesis data for this compound is unavailable, analogous methods for related sulfonyl chlorides (e.g., 1-hydroxypropane-3-sulphonyl chloride) involve treating sulfonic acids with PCl₅ under controlled conditions . The propoxy and methyl groups in this compound may influence its reactivity, solubility, and steric profile compared to simpler sulfonyl chlorides.
Properties
Molecular Formula |
C7H15ClO3S |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
2-methyl-3-propoxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO3S/c1-3-4-11-5-7(2)6-12(8,9)10/h7H,3-6H2,1-2H3 |
InChI Key |
PNIDOVXIJAIERP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(C)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-propoxypropane-1-sulfonyl chloride can be synthesized through the reaction of 2-methyl-3-propoxypropane-1-sulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid is treated with an excess of thionyl chloride, resulting in the formation of the sulfonyl chloride derivative along with the release of sulfur dioxide and hydrogen chloride gases.
Industrial Production Methods
In an industrial setting, the production of 2-methyl-3-propoxypropane-1-sulfonyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled addition of thionyl chloride to ensure complete conversion of the sulfonic acid to the sulfonyl chloride. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-propoxypropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction: It can be reduced to the corresponding sulfonic acid or sulfonate salt using reducing agents like lithium aluminum hydride.
Oxidation: Although less common, it can undergo oxidation to form sulfonic acid derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.
Reduction: Lithium aluminum hydride is a common reducing agent used in anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by reaction with thiols.
Scientific Research Applications
2-Methyl-3-propoxypropane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the production of sulfonamide-based drugs.
Material Science: Used in the modification of polymers to introduce sulfonyl functional groups, enhancing the material’s properties.
Biological Studies: Employed in the synthesis of bioactive molecules for studying enzyme inhibition and protein interactions.
Medicinal Chemistry: Utilized in the development of potential therapeutic agents, particularly those targeting bacterial and fungal infections.
Mechanism of Action
The mechanism of action of 2-methyl-3-propoxypropane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins, leading to the formation of stable sulfonamide linkages. These interactions can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Key Observations :
- The propoxy group in the target compound enhances lipophilicity, making it more soluble in nonpolar solvents compared to hydroxylated analogues.
- Steric hindrance from the methyl group may slow nucleophilic substitution reactions (e.g., with amines or alcohols) relative to methanesulfonyl chloride.
- Discontinued status (vs. commercially available analogues) suggests challenges in handling or stability, possibly due to hydrolysis susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
